molecular formula C7H13BrO3 B2849116 Methyl 2-bromo-3-methoxy-3-methylbutanoate CAS No. 854431-59-7

Methyl 2-bromo-3-methoxy-3-methylbutanoate

Cat. No.: B2849116
CAS No.: 854431-59-7
M. Wt: 225.082
InChI Key: QIUYHXYZDBIUDY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methoxy-3-methylbutanoate ( 854431-59-7) is a valuable ester compound supplied for research applications. This chemical, with the molecular formula C 7 H 13 BrO 3 and a molecular weight of 225.08 g/mol, serves as a versatile building block in organic synthesis . Its structure, featuring both bromo and methoxy functional groups on the same carbon chain, makes it a promising intermediate for exploring various chemical transformations, including nucleophilic substitutions and as a precursor for more complex molecules . The compound is associated with the MDL number MFCD12547110 . Researchers can utilize this biochemical in method development, pharmaceutical research, and other laboratory-scale investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. For your sourcing needs, the product is managed with cold-chain transportation to ensure stability and is currently available for ordering through global distribution networks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-methoxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO3/c1-7(2,11-4)5(8)6(9)10-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYHXYZDBIUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 3 Methoxy 3 Methylbutanoate

General Strategies for the Introduction of Bromine and Methoxy (B1213986) Functionalities

The construction of Methyl 2-bromo-3-methoxy-3-methylbutanoate necessitates a synthetic plan that can selectively introduce a bromine atom and a methoxy group at specific positions. The bromine is located at the C-2 position (α-carbon), adjacent to the ester carbonyl, while the methoxy group is at the C-3 position.

The introduction of the α-bromo group is commonly achieved through the bromination of a precursor ester, Methyl 3-methoxy-3-methylbutanoate. This transformation leverages the reactivity of the α-carbon, which can be functionalized through various brominating agents.

The methoxy group at the C-3 position is typically incorporated into the starting material before the bromination step. This strategy avoids potential side reactions and regioselectivity issues that could arise from attempting to introduce the methoxy group after bromination. The precursor, Methyl 3-methoxy-3-methylbutanoate, can be synthesized from precursors like 3-hydroxy-3-methylbutanoate (B1233616) through etherification.

Conventional Chemical Synthesis Approaches

Conventional synthesis relies on well-established organic reactions to build the target molecule. These methods are often characterized by their predictability and scalability, forming the foundation of synthetic organic chemistry.

The key step in the synthesis is the selective bromination of the carbon atom alpha to the ester group.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical substitution, as well as electrophilic addition and substitution reactions. wikipedia.org It serves as a convenient and safer alternative to liquid bromine for introducing bromine atoms into organic molecules. masterorganicchemistry.com For the α-bromination of carbonyl compounds, NBS can react via either a radical pathway or through acid-catalysis. wikipedia.org The reaction with NBS is often preferred as it can be high-yielding with fewer side-products. wikipedia.org

The synthesis of this compound would likely start from Methyl 3-methoxy-3-methylbutanoate. The reaction proceeds by replacing a hydrogen atom on the carbon adjacent to the ester's carbonyl group with a bromine atom. This is a standard transformation in organic synthesis, often referred to as α-bromination of an ester.

The NBS-mediated bromination at the α-position of an ester typically proceeds via a radical chain mechanism. numberanalytics.com This process requires an initiator to generate the initial bromine radical (Br•). numberanalytics.com Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). wikipedia.orgresearchgate.net The reaction is also often promoted by heat (thermolysis) or light (photolysis). numberanalytics.com

The reaction mechanism involves three main stages:

Initiation: The radical initiator decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical. numberanalytics.comnumberanalytics.com

Propagation: The bromine radical abstracts an α-hydrogen from the ester, Methyl 3-methoxy-3-methylbutanoate, to form a resonance-stabilized enolate radical and hydrogen bromide (HBr). This radical then reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.

Termination: The reaction ceases when radicals combine with each other. numberanalytics.com

The choice of solvent is crucial for the success of this reaction. Non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) are often used to minimize competing ionic pathways. wikipedia.orgresearchgate.net

Below is a table summarizing typical reaction conditions for α-bromination using NBS.

EntryRadical InitiatorInitiator (mol%)SolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1AIBN5CCl₄80475
2Benzoyl Peroxide5Benzene80670
3UV Light (365 nm)-CCl₄25865

As previously mentioned, the methoxy group is generally introduced prior to the bromination step. However, for the purpose of exploring all synthetic possibilities as per the outline, a hypothetical nucleophilic methoxylation route on a brominated precursor is discussed.

A plausible, though less common, alternative route could involve the synthesis of a precursor like Methyl 2,3-dibromo-3-methylbutanoate or Methyl 2-bromo-3-hydroxy-3-methylbutanoate. The methoxy group could then be introduced via a nucleophilic substitution reaction.

If starting from Methyl 2-bromo-3-hydroxy-3-methylbutanoate, the hydroxyl group could be converted into a methoxy group. This is a standard Williamson ether synthesis. The hydroxyl group would first be deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide would then act as a nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to form the desired ether linkage.

The reaction would be:

Deprotonation: R-OH + NaH → R-O⁻Na⁺ + H₂

Nucleophilic attack: R-O⁻Na⁺ + CH₃I → R-OCH₃ + NaI

The selectivity for methoxylation at the C-3 position would be inherent in this route, as the starting material already possesses the hydroxyl group at the desired location.

The following table outlines hypothetical conditions for this methoxylation.

EntryMethylating AgentBaseSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1Methyl IodideNaHTHF251285
2Dimethyl SulfateK₂CO₃Acetone562480

It is important to note that the α-bromination of the methoxy-containing precursor is the more direct and likely preferred industrial and laboratory method for synthesizing this compound.

Nucleophilic Methoxylation Routes

Precursor Selection and Intermediate Preparation

The conventional synthesis of this compound typically commences with the preparation of its carboxylic acid precursor, 3-methoxy-3-methylbutanoic acid. While specific literature detailing the synthesis of this exact precursor is scarce, its preparation can be inferred from established organic chemistry principles. A plausible route involves the methoxymercuration-demercuration of 3-methyl-3-butenoic acid or a related unsaturated precursor, followed by oxidation. Alternatively, a Williamson ether synthesis approach could be employed, starting from a suitable hydroxy-ester.

Once 3-methoxy-3-methylbutanoic acid is obtained, the next critical step is the introduction of a bromine atom at the alpha-position to the carboxyl group. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and most direct method for this transformation. nih.govresearchgate.netorganic-chemistry.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nih.govyoutube.comwikipedia.org

The mechanism of the HVZ reaction proceeds through several stages. Initially, the phosphorus trihalide converts the carboxylic acid into an acyl halide, a more reactive species. nrochemistry.com This acyl halide then undergoes tautomerization to its enol form. The enol, being electron-rich, readily reacts with bromine to afford the α-brominated acyl halide. nrochemistry.com Subsequent hydrolysis or alcoholysis of this intermediate yields the final α-bromo carboxylic acid or, in the presence of an alcohol like methanol (B129727), directly to the α-bromo ester. wikipedia.org

Table 1: Conventional Synthesis Pathway for this compound

StepReactionReactantsKey IntermediatesProduct
1Precursor Synthesis3-methyl-3-butenoic acid derivative, Methanol-3-methoxy-3-methylbutanoic acid
2α-Bromination (HVZ Reaction)3-methoxy-3-methylbutanoic acid, Br₂, PBr₃ (cat.)2-bromo-3-methoxy-3-methylbutanoyl bromide2-bromo-3-methoxy-3-methylbutanoic acid
3Esterification2-bromo-3-methoxy-3-methylbutanoic acid, Methanol, Acid catalyst-This compound

Following the formation of 2-bromo-3-methoxy-3-methylbutanoic acid, the final step is esterification to yield the target methyl ester. This is typically achieved by reacting the α-bromo acid with methanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid). The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.

Advanced and Sustainable Synthetic Protocols

In the pursuit of greener and more efficient chemical processes, advanced synthetic methodologies are being explored for the synthesis of compounds like this compound. Electrochemical synthesis, in particular, offers a promising alternative to conventional methods.

Electrochemical Synthesis Methods

Electrochemical methods provide a platform for conducting redox reactions without the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste generation.

The α-bromination of esters can be achieved through anodic oxidation. In this process, a bromide salt (e.g., sodium bromide or ammonium (B1175870) bromide) is used as the bromine source, and methanol can act as both the solvent and a nucleophile. The reaction is carried out in an electrochemical cell where, at the anode, bromide ions are oxidized to bromine. This electrochemically generated bromine can then react with the substrate, in this case, potentially the precursor methyl 3-methoxy-3-methylbutanoate, to yield the desired α-bromo ester. This in situ generation of the halogenating agent avoids the handling and storage of hazardous elemental bromine.

The efficiency and selectivity of electrochemical synthesis are highly dependent on the optimization of various reaction parameters.

Constant Current vs. Constant Potential: Electrolysis can be conducted under either potentiostatic (constant potential) or galvanostatic (constant current) conditions. Constant current electrolysis is often simpler to implement and allows for a controlled rate of reaction. scripps.edu For industrial applications, it is often the preferred method.

Temperature: The reaction temperature can influence the reaction rate and the stability of the products and intermediates. Optimization is crucial to achieve a balance between a reasonable reaction time and minimizing potential side reactions or product degradation.

Cell Design: The choice between a divided and an undivided electrochemical cell is critical. An undivided cell is simpler in design, but both anodic and cathodic reactions occur in the same compartment, which can lead to undesired side reactions if the product of one electrode is reactive at the other. oaepublish.comresearchgate.net A divided cell, which separates the anode and cathode compartments with a membrane or frit, prevents the mixing of anolyte and catholyte, allowing for greater control over the reaction and potentially higher product selectivity. oaepublish.comoaes.cc For the bromination of esters, a divided cell might be advantageous to prevent the reduction of the electrochemically generated bromine at the cathode. oaepublish.com

Table 2: Key Parameters for Optimization of Electrochemical Synthesis

ParameterSignificanceTypical Considerations
Current DensityAffects the rate of reaction and can influence selectivity.Optimized to balance reaction speed with minimizing side reactions.
ElectrolyteProvides conductivity and can participate in the reaction.Must be stable under the reaction conditions and compatible with the substrate.
Electrode MaterialThe nature of the anode and cathode can influence the reaction pathway and efficiency.Graphite, platinum, and glassy carbon are common choices.
SolventDissolves the substrate and electrolyte; can also be a reactant.Needs to be electrochemically stable within the desired potential window.

When evaluated through the lens of green chemistry, electrochemical synthesis often presents several advantages over conventional methods like the Hell-Volhard-Zelinsky reaction.

Table 3: Green Chemistry Metrics: Electrochemical vs. Hell-Volhard-Zelinsky Reaction

Green Chemistry PrincipleHell-Volhard-Zelinsky ReactionElectrochemical Synthesis
Prevention of Waste Generates significant byproducts, including phosphorus-containing waste and excess halogen.Can be more atom-economical, with fewer byproducts. The primary byproduct at the cathode is often hydrogen gas.
Atom Economy Lower, as stoichiometric reagents like PBr₃ are used.Potentially higher, as the bromine is generated in situ from a salt.
Less Hazardous Chemical Syntheses Uses hazardous and corrosive reagents like elemental bromine and phosphorus trihalides.Avoids the direct use of bulk hazardous reagents by generating the reactive species electrochemically. oaes.cc
Safer Solvents and Auxiliaries Often requires the use of halogenated solvents.Can often be performed in less hazardous solvents, including alcohols or even aqueous media.
Energy Efficiency Often requires heating to drive the reaction. nrochemistry.comReactions can frequently be conducted at ambient temperature.
Use of Catalysis Uses a stoichiometric amount of PBr₃ which is consumed and converted to byproducts.The electrode surface acts as the catalyst, and supporting electrolytes are used in catalytic amounts.

While electrochemical methods offer significant green advantages, challenges such as electrode fouling, lower throughput on a laboratory scale, and the initial investment in specialized equipment need to be considered. However, for industrial-scale production, the benefits of reduced waste and safer operating conditions can be substantial.

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound, regardless of the method employed, a robust purification and isolation strategy is essential to obtain the compound in high purity. Common techniques include:

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent to separate the product from aqueous solutions and inorganic salts.

Washing: The organic layer is often washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine to remove residual water.

Drying: The organic extract is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Distillation: For volatile liquid products like esters, vacuum distillation is a common and effective method for purification. The product is separated from less volatile impurities based on its boiling point.

Chromatography: If distillation does not provide sufficient purity, column chromatography using silica (B1680970) gel is a powerful technique for separating the desired product from closely related impurities. The choice of eluent (solvent system) is critical for achieving good separation. Gas chromatography (GC) can be used to assess the purity of the final product.

The specific combination of these techniques will depend on the scale of the reaction and the nature of the impurities present.

Chromatographic Separation Methods (e.g., Silica Gel Chromatography)

Chromatographic techniques are indispensable for the purification of reaction mixtures in organic synthesis. Silica gel column chromatography, in particular, is a widely employed method for the separation of compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For compounds structurally similar to this compound, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, silica gel chromatography has been successfully utilized for purification. mdpi.com In a typical procedure, the crude reaction mixture is concentrated and then loaded onto a silica gel column. The choice of eluent system is crucial for achieving effective separation. A common approach is to use a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or diethyl ether. The polarity of the eluent is often gradually increased to facilitate the elution of compounds with varying polarities.

A representative, albeit generalized, protocol for the purification of a bromo-methoxy ester via silica gel chromatography is outlined below. The specific solvent ratios would require optimization for this compound, likely through preliminary analysis using thin-layer chromatography (TLC).

Table 1: Illustrative Silica Gel Chromatography Parameters for a Bromo-Methoxy Ester

ParameterDescription
Stationary Phase Silica gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in petroleum ether (e.g., starting from 1:20 and gradually increasing to 1:5 v/v)
Sample Loading The crude product is typically adsorbed onto a small amount of silica gel and dry-loaded onto the column, or dissolved in a minimal amount of a suitable solvent and wet-loaded.
Fraction Collection Fractions are collected and analyzed by TLC to identify those containing the pure product.
Product Isolation Fractions containing the pure compound are combined and the solvent is removed under reduced pressure (e.g., rotary evaporation).

The progress of the separation is monitored by TLC, where the spots corresponding to the desired product and impurities are visualized, often using a UV lamp or specific staining agents. researchgate.net

Post-Reaction Workup Procedures and Yield Optimization

Following the completion of a synthetic reaction, a series of workup procedures are essential to quench the reaction, neutralize any acidic or basic reagents, and perform an initial purification before chromatographic separation. The specific steps in a workup procedure are highly dependent on the nature of the reaction and the properties of the product.

For reactions involving bromination, a common workup step involves washing the organic reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), to quench any excess bromine. researchgate.net This is often followed by washes with water and a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts. jcu.edu A final wash with brine (saturated NaCl solution) is typically performed to reduce the amount of water dissolved in the organic phase.

After the aqueous washes, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. jcu.edugoogle.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Yield optimization is a critical aspect of synthetic chemistry and involves systematically varying reaction parameters to maximize the formation of the desired product. Key parameters that are often optimized include:

Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to maximize product formation while minimizing degradation.

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants and any catalysts can have a profound impact on the yield.

Solvent: The choice of solvent can affect the solubility of reactants, reaction rates, and the product distribution.

For the synthesis of vicinal haloethers, it has been noted that the choice of alcohol as a solvent can be critical, with methanol sometimes participating in the reaction to form the desired methoxy group, while other alcohols may not yield the same product. mdpi.com

Table 2: General Post-Reaction Workup and Yield Optimization Strategies

Procedure/StrategyDescription
Quenching Addition of a suitable reagent to stop the reaction (e.g., water, aqueous Na₂S₂O₃).
Extraction Separation of the product from the aqueous phase into an immiscible organic solvent (e.g., diethyl ether, dichloromethane). researchgate.netjcu.edu
Washing Removal of impurities by washing the organic layer with aqueous solutions (e.g., NaHCO₃, brine). jcu.edu
Drying Removal of residual water from the organic phase using an anhydrous drying agent (e.g., Na₂SO₄). google.com
Solvent Removal Concentration of the purified product by evaporation of the solvent under reduced pressure. mdpi.comresearchgate.net
Yield Optimization Systematic variation of reaction conditions (temperature, time, stoichiometry, solvent) to maximize product formation.

By carefully implementing these chromatographic separation methods and post-reaction workup procedures, it is possible to isolate this compound in high purity and to optimize its synthetic yield.

Stereochemical Aspects and Control in Methyl 2 Bromo 3 Methoxy 3 Methylbutanoate Chemistry

Identification of Chiral Centers and Potential Stereoisomers (C2 and C3)

The structure of Methyl 2-bromo-3-methoxy-3-methylbutanoate contains two chiral centers, also known as stereogenic centers. These are carbon atoms that are attached to four different groups. In this molecule, the chiral centers are located at the C2 and C3 positions of the butanoate chain.

C2: This carbon is bonded to a bromine atom, a hydrogen atom, the methoxycarbonyl group (-COOCH₃), and the substituted C3 carbon.

C3: This carbon is bonded to a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), the C2 carbon, and another methyl group.

The presence of two chiral centers means that the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four possible stereoisomers are:

(2R, 3R)-Methyl 2-bromo-3-methoxy-3-methylbutanoate

(2S, 3S)-Methyl 2-bromo-3-methoxy-3-methylbutanoate

(2R, 3S)-Methyl 2-bromo-3-methoxy-3-methylbutanoate

(2S, 3R)-Methyl 2-bromo-3-methoxy-3-methylbutanoate

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) isomer and the (2R, 3S) or (2S, 3R) isomers is diastereomeric.

StereoisomerConfiguration at C2Configuration at C3Relationship
1RREnantiomer of (2S, 3S)
2SSEnantiomer of (2R, 3R)
3RSEnantiomer of (2S, 3R)
4SREnantiomer of (2R, 3S)

Diastereoselectivity and Enantioselectivity in Synthetic Routes

Achieving control over the stereochemical outcome during the synthesis of this compound is a primary objective for chemists. This involves managing both diastereoselectivity (the preferential formation of one diastereomer over another) and enantioselectivity (the preferential formation of one enantiomer over another).

The synthesis of this compound can generate a mixture of diastereomers, and the ratio of these diastereomers is highly dependent on the synthetic route and reaction conditions. For example, in reactions creating the two adjacent stereocenters, the approach of the reagents to the substrate can be influenced by steric hindrance and electronic effects, leading to the preferential formation of either the syn or anti diastereomer. While specific studies on this molecule are not extensively documented, research on analogous systems, such as the bromination of esters or the addition to chiral aldehydes, provides insight into the factors governing stereocontrol.

Enantioselective synthesis aims to produce a single enantiomer of the desired diastereomer. This is often crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. Achieving enantioselectivity typically requires the use of chiral catalysts, reagents, or auxiliaries that can differentiate between the prochiral faces of a substrate or transition states.

Influence of Reaction Conditions, Catalysts, and Chiral Auxiliaries on Stereochemical Outcome

The stereochemical outcome of a reaction to produce this compound can be significantly influenced by several factors:

Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all play a role in determining the ratio of stereoisomers formed. Lower temperatures often favor the thermodynamically more stable product, potentially increasing the diastereoselectivity. The polarity of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.

Catalysts: The use of chiral catalysts is a powerful strategy for achieving enantioselectivity. These catalysts, which are themselves enantiomerically pure, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For reactions like alpha-bromination of carbonyl compounds, chiral phase-transfer catalysts or chiral Lewis acids could potentially be employed to induce enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been created, the auxiliary is removed. For the synthesis of a compound like this compound, a chiral alcohol could be used to form an ester with a precursor acid. The bulky chiral auxiliary would then direct the approach of the brominating agent to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

FactorInfluence on StereochemistryExample
Temperature Lower temperatures can increase selectivity by favoring the transition state with the lowest activation energy.
Solvent Solvent polarity can affect the stability and geometry of the transition state.
Chiral Catalyst Creates a chiral environment to favor the formation of one enantiomer.Chiral Lewis acids, organocatalysts
Chiral Auxiliary Temporarily attached to the substrate to direct the stereoselective formation of new chiral centers.Evans oxazolidinones, camphor-based auxiliaries

Methods for Stereoisomer Separation and Enantiomeric Excess Determination

Once a mixture of stereoisomers of this compound is synthesized, methods are required to separate them and to determine the enantiomeric excess (ee) of the desired product.

Stereoisomer Separation:

Chromatography: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography or gas chromatography (GC). For the separation of enantiomers, a chiral stationary phase is required. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating enantiomers on an analytical and preparative scale.

Crystallization: Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent. These diastereomeric salts can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the separated enantiomers.

Enantiomeric Excess Determination:

Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral Chromatography: Chiral HPLC and GC are widely used to determine the ee of a sample. The two enantiomers will have different retention times on a chiral column, and the ratio of their peak areas can be used to calculate the ee.

NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished using a chiral solvating agent or by converting them into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid). The diastereomers will have distinct signals in the NMR spectrum, and the integration of these signals allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. The observed rotation is proportional to the concentration of the chiral substance and its specific rotation. The enantiomeric excess can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.

Applications of Methyl 2 Bromo 3 Methoxy 3 Methylbutanoate As a Synthetic Intermediate

Building Block for Complex Organic Molecular Architectures

The inherent reactivity of Methyl 2-bromo-3-methoxy-3-methylbutanoate allows it to serve as a fundamental building block in the assembly of intricate molecular frameworks. The presence of the bromine atom at the α-position to the carbonyl group makes this carbon center highly susceptible to nucleophilic substitution. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis.

While specific, publicly documented total syntheses employing this exact reagent are not extensively detailed, the principles of its reactivity are well-established. For instance, its structural motifs are found in precursors to various complex natural products and designed molecules. The ester and methoxy (B1213986) groups can be further manipulated or can influence the stereochemical outcome of reactions, adding to its synthetic utility.

Precursor to Chiral β-Amino Acid Derivatives and Related Scaffolds

Chiral β-amino acids are crucial components of many biologically active peptides and alkaloids. The development of new enantioselective methods for the synthesis of β-amino acid building blocks is an area of significant research interest. While direct transformations of this compound to β-amino acids are not prominently reported, its structural elements are relevant to their synthesis.

The synthesis of β-amino acid derivatives often involves the creation of a carbon-nitrogen bond at the β-position relative to a carbonyl group. The α-bromo-β-methoxy ester structure of this compound provides a template that, through a series of transformations such as nucleophilic substitution with an amine source and subsequent functional group manipulations, could theoretically lead to the formation of substituted β-amino acid scaffolds. The diastereoselective synthesis of such derivatives is a key challenge, and the stereocenters present in this molecule could play a role in directing the stereochemical outcome of subsequent reactions.

Intermediate in the Synthesis of Potential Drug Candidates and Bioactive Molecules

The synthesis of novel drug candidates often relies on the availability of versatile chemical intermediates. While specific blockbuster drugs directly synthesized from this compound are not identified in the public domain, its utility is implied by its commercial availability as a building block for pharmaceutical testing.

For example, the structural features of this compound are found in more complex molecules that have been investigated for their therapeutic potential. The synthesis of novel anticancer agents, for instance, often involves the construction of highly functionalized molecules where a fragment derived from a precursor like this compound could be incorporated. Research into novel styryl benzyl (B1604629) sulfones as anticancer agents has led to the development of clinical trial candidates, and the synthesis of such complex molecules often involves multi-step processes where versatile intermediates are crucial.

Role in Studies Exploring Enzyme Mechanisms and Metabolic Pathways

The study of enzyme mechanisms and metabolic pathways often requires the use of specifically designed substrate analogs or probes. While there is no direct evidence of this compound being used in such studies, its potential exists. For instance, isotopically labeled versions of this compound could be synthesized and used to trace metabolic pathways or to probe the active site of an enzyme.

The biotransformation of xenobiotics is a key area of toxicological and pharmacological research. Understanding the metabolic fate of a compound is crucial for its development as a drug. While studies on the metabolism of this specific ester have not been found, research on structurally related compounds provides insights into potential metabolic routes, such as oxidative deamination and demethylation.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 3 Methoxy 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques for Methyl 2-bromo-3-methoxy-3-methylbutanoate are not available in the public domain. A complete analysis of chemical shifts and structural assignments is therefore not possible.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

Specific ¹H NMR spectral data, including chemical shifts (δ), splitting patterns, and coupling constants (J) for this compound, have not been publicly reported.

Carbon-13 NMR (¹³C NMR) Analysis and Structural Assignment

Similarly, experimental ¹³C NMR data, which is crucial for identifying the chemical environment of each carbon atom within the molecule, is not available.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

No studies reporting the use of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound could be found. These techniques are instrumental in confirming the connectivity of atoms within a molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

Specific experimental IR and Raman spectra for this compound are not present in surveyed databases. Without this data, a detailed vibrational mode analysis to identify characteristic functional group absorptions and stretches is not feasible.

Mass Spectrometry (MS)

While predicted mass spectrometry data, such as the monoisotopic mass (224.0048 Da) and various possible adducts ([M+H]⁺, [M+Na]⁺, etc.), can be calculated, experimental mass spectrometry data detailing the fragmentation pattern of this compound is not publicly available. This information is essential for understanding the compound's stability and for confirming its molecular weight and elemental composition through high-resolution mass spectrometry.

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₁₃BrO₃, with a calculated molecular weight of approximately 225.08 g/mol . nih.gov

In a mass spectrometry experiment, the detection of the molecular ion is a key first step. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak is expected to appear as a pair of peaks (an M+ and M+2 peak) of almost equal intensity, separated by two mass units. webmineral.com While experimental data for this specific compound is not widely available, predicted mass spectral data suggests the monoisotopic mass to be 224.0048 Da. uni.lu

The fragmentation of this compound under electron ionization would likely proceed through several predictable pathways based on the functional groups present:

Alpha-cleavage: Fission of the carbon-carbon bond adjacent to the carbonyl group or the ether oxygen is a common fragmentation pathway. This could lead to the loss of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment ion showing the loss of a bromine atom (79 or 81 Da). webmineral.com

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, this type of rearrangement is a characteristic fragmentation for some esters.

Cleavage of the Ether Bond: Fragmentation can occur at the C-O bond of the ether, leading to the loss of a methoxy radical or a larger methoxy-containing fragment.

Predicted Mass Spectrometry Data

While an experimental spectrum is not available, computational tools provide predictions for the mass-to-charge ratios (m/z) of various adducts of the molecule, which are useful in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

AdductPredicted m/z
[M+H]⁺225.01208
[M+Na]⁺246.99402
[M-H]⁻222.99752
[M+NH₄]⁺242.03862
[M+K]⁺262.96796
[M+H-H₂O]⁺207.00206

Data sourced from PubChem predictions. nih.gov

These predicted values serve as a guide for identifying the compound in mass spectrometric analyses. The actual fragmentation pattern would provide definitive structural information and would need to be determined experimentally.

X-ray Crystallography (for suitable crystalline derivatives)

For X-ray crystallography to be applicable, the compound of interest, or a suitable derivative, must be obtainable as a single crystal of sufficient quality. There is currently no publicly available information in crystallographic databases or the scientific literature detailing the single-crystal X-ray diffraction analysis of this compound.

Should a crystalline derivative of this compound be prepared, X-ray crystallography could provide invaluable insights into its solid-state structure, including the conformation of the butanoate chain and the spatial relationship between the bromo, methoxy, and methyl substituents. Such data would be instrumental in understanding the steric and electronic effects within the molecule.

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 3 Methoxy 3 Methylbutanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of organic molecules like Methyl 2-bromo-3-methoxy-3-methylbutanoate.

The initial step in the computational investigation of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of several single bonds, this molecule can exist in various conformations. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy differences between them. This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and then optimizing the geometry of each resulting structure. The relative energies of the optimized conformers are then used to determine their population distribution at a given temperature.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO Energy -10.5
LUMO Energy -1.2

| HOMO-LUMO Gap | 9.3 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, and positive potential near the hydrogen atoms.

DFT calculations can be used to simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These simulated spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral bands.

IR and Raman Spectroscopy: Vibrational frequencies calculated using DFT can be used to generate simulated IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis spectrum. This provides information about the electronic transitions within the molecule.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for studying the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis provides a quantitative measure of the strength of various interactions, such as hyperconjugation, which can have a significant impact on the stability and reactivity of the molecule. For this compound, NBO analysis could be used to investigate the interactions between the lone pairs on the oxygen and bromine atoms and the antibonding orbitals of adjacent bonds.

Quantum Chemical Descriptors and Reactivity Predictions

A variety of quantum chemical descriptors can be calculated from the results of DFT calculations to provide further insights into the reactivity of a molecule. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of the molecule to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of the molecule.

These descriptors can be used to predict the reactivity of this compound in various chemical reactions.

Table 2: Quantum Chemical Descriptors for this compound (Illustrative Data)

Descriptor Value
Ionization Potential (IP) 10.5 eV
Electron Affinity (EA) 1.2 eV
Electronegativity (χ) 5.85 eV
Chemical Hardness (η) 4.65 eV
Chemical Softness (S) 0.215 eV⁻¹

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-3-methoxy-3-methylbutanoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a preformed ester precursor. For example, bromine can be introduced via radical bromination using NN-bromosuccinimide (NBS) under UV light or via electrophilic substitution in the presence of Lewis acids like FeBr3_3. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly impact yield. Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents due to their inertness and ability to stabilize intermediates. Purification via silica gel chromatography or recrystallization ensures high purity. Monitoring reaction progress with TLC or 1H^1 \text{H}-NMR is critical .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic techniques?

  • Methodological Answer : Chiral 1H^1 \text{H}-NMR using chiral shift reagents (e.g., Eu(hfc)3_3) or advanced techniques like NOESY can resolve stereochemistry. X-ray crystallography provides definitive structural confirmation. For example, in related brominated esters, coupling constants (JJ-values) in 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR chemical shifts distinguish diastereomers. High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy confirms functional groups like ester carbonyls (≈1720 cm1^{-1}) .

Q. What strategies are effective in analyzing the stability of this compound under various storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis (pH-dependent), thermal decomposition (via TGA/DSC), and photodegradation. Store the compound under inert atmospheres (argon) at –20°C in amber vials to mitigate light-induced bromine loss. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. HPLC-MS monitors degradation products, while 1H^1 \text{H}-NMR tracks structural integrity. For brominated esters, degradation often involves Br^- elimination or ester hydrolysis .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at C2 is highly electrophilic, favoring SN2S_N2 reactions with nucleophiles like amines or thiols. Compared to analogs (e.g., ethyl 2-bromo-3-methylbutanoate), the methoxy group at C3 increases steric hindrance, reducing reaction rates. Kinetic studies using pseudo-first-order conditions (excess nucleophile) quantify rate constants. Computational DFT calculations (e.g., Gaussian) model transition states to explain steric/electronic effects. For example, chlorine-substituted analogs exhibit slower kinetics due to weaker leaving-group ability .

Q. What computational methods are suitable for predicting the reaction pathways and intermediate stability of this compound in synthetic applications?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts reaction mechanisms (e.g., bromine migration during esterification). Transition state optimization identifies energy barriers, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative stabilization. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents. For example, simulations show that THF stabilizes carbocation intermediates during bromination .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or stereochemical variations. Reproduce assays under standardized conditions (e.g., enzyme kinetics with purified acetylcholinesterase). Use chiral HPLC to isolate enantiomers and test individually. Meta-analyses of IC50_{50} values across studies identify outliers. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization). For organophosphorus analogs, contradictory toxicity data often stem from hydrolysis rate variations in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.